molecular formula C16H19N5O B11833095 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- CAS No. 121683-05-4

9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-

Cat. No.: B11833095
CAS No.: 121683-05-4
M. Wt: 297.35 g/mol
InChI Key: MFSPSVOVGFGRSQ-UHFFFAOYSA-N
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Description

"9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-" is a purine derivative characterized by a phenylmethoxybutyl substituent at the N9 position of the purine scaffold. Purines are heterocyclic aromatic organic compounds with significant roles in biological systems, including nucleotide synthesis and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.

    Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.

Industrial Production Methods

Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Research indicates that this compound may act as an inhibitor in various biological pathways, particularly in oncology. Its interactions with cellular receptors and enzymes are under investigation, with preliminary studies suggesting potential roles in:

  • Anticancer Activity : Exhibiting cytotoxic effects against cancer cell lines with IC50 values ranging from 3 to 39 μM.
  • Modulation of Enzymatic Activity : Potentially acting on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and inflammatory diseases .

Therapeutic Applications

  • Cancer Treatment : The compound shows promise in inducing apoptosis and inhibiting cell proliferation, making it a candidate for developing new anticancer therapies.
  • Inflammatory Disorders : Its ability to modulate PI3K activity suggests potential applications in treating diseases like rheumatoid arthritis and asthma .

Case Studies

  • Cytotoxicity Evaluation : Experiments involving related purine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, indicating the lead compound's potential effectiveness as an anticancer agent.
Study FocusFindings
CytotoxicityIC50 values ranged from 3 to 39 μM against cancer cell lines
Antitumor ActivityWeak antitumor activity observed in vivo; further optimization needed

Interaction Studies

Understanding the binding affinity of 9H-Purin-6-amino, 9-[4-(phenylmethoxy)butyl]- to specific molecular targets is crucial for predicting its pharmacological effects. Initial studies suggest that the compound interacts with hydrophobic pockets within proteins, enhancing its biological activity .

Mechanism of Action

The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-" with key analogs based on substituent groups, molecular properties, and biological activities.

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Melting Point (°C) Key Biological Activity IC50 (if applicable) Reference(s)
9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- C₁₆H₁₉N₅O₂ 313.36 N9: 4-(Phenylmethoxy)butyl Not reported Not explicitly studied
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine C₁₇H₂₁N₅O 311.39 N9: Butyl; C8: 4-Methoxybenzyl Not reported Aldose reductase inhibition Submicromolar
9-Benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine C₁₈H₁₄Cl₂N₆S 433.31 N9: Benzyl; C8: 3,5-Dichlorophenylthio ER selectivity (in vitro)
9-(Pent-4-yn-1-yl)-8-(mesitylthio)-9H-purin-6-amine C₁₉H₂₀N₆S 388.47 N9: Pent-4-ynyl; C8: Mesitylthio Antiproliferative activity (cancer)
9-(3-Aminopropyl)-8-((2-methoxyethyl)thio)-9H-purin-6-amine C₁₁H₁₉N₇OS 313.39 N9: 3-Aminopropyl; C8: 2-Methoxyethylthio Epichaperome detection probe

Key Observations:

Substituent Effects on Bioactivity: Aldose Reductase Inhibition: The 4-methoxybenzyl substituent in 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine enhances binding to aldose reductase, achieving submicromolar IC50 values . ER Selectivity: Arylthio groups (e.g., 3,5-dichlorophenylthio) at C8 improve selectivity for endoplasmic reticulum targets, likely due to hydrophobic interactions . Probe Functionality: Alkylamine side chains (e.g., 3-aminopropyl) enable conjugation with imaging agents, as seen in epichaperome detection probes .

Synthetic Challenges :

  • Yield Variability : Alkylation of purine scaffolds with bulky substituents (e.g., phenylmethoxybutyl) often results in lower yields (e.g., 12–48% for analogs in ).
  • Purification : Compounds with polar groups (e.g., methoxyethylthio) require advanced purification techniques like preparatory TLC or HPLC .

Metabolic Stability :

  • Thioether-linked purines (e.g., C8-thio derivatives) may undergo glutathione-dependent metabolism, as demonstrated for cis-3-(9H-purin-6-ylthio)acrylic acid , which releases 6-mercaptopurine in vivo .

Research Findings and Structural-Activity Relationships (SAR)

Role of N9 Substituents

  • Hydrophobic Chains : Linear alkyl or alkoxyalkyl groups (e.g., butyl, pent-4-ynyl) enhance membrane permeability but may reduce aqueous solubility.

Impact of C8 Modifications

  • Thioether vs. Ether Linkages : Thioether groups (e.g., mesitylthio) improve metabolic stability compared to ethers but increase synthetic complexity .
  • Electron-Withdrawing Groups : Chlorophenyl or trifluoromethyl substituents at C8 enhance electrophilic reactivity, favoring covalent interactions with target enzymes .

Biological Activity

9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- is a derivative of purine that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, classified as a 6-aminopurine, exhibits a unique structure that includes a butyl chain substituted with a phenylmethoxy group. Its chemical formula is C17H21N5OC_{17}H_{21}N_5O, and it is noted for its ability to interact with various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 9-butyl-8-[(4-methoxyphenyl)methyl]-9H-purin-6-amine
  • Molecular Weight : Approximately 311.38 g/mol
  • CAS Number : 121683-05-4

Research indicates that 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- may act as an inhibitor in several biological pathways. The specific mechanisms are still under investigation, but preliminary studies suggest interactions with cellular receptors and enzymes that play critical roles in cell proliferation and apoptosis.

Cytotoxic Effects

A study focusing on related purine derivatives demonstrated significant cytotoxic activity against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 3 to 39 μM, indicating their potential effectiveness as anticancer agents. The lead compound showed promising results in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo settings .

Case Studies

  • Cytotoxicity Evaluation : In a series of experiments involving N-(9H-purin-6-yl) benzamide derivatives, researchers synthesized water-soluble prodrugs and evaluated their efficacy against cancer cell lines. The results highlighted that certain derivatives had synergistic effects when combined with existing chemotherapeutics like fludarabine .
  • Antitumor Activity : Another study assessed the antitumor potential of various purine derivatives, including the compound of interest. The findings revealed weak antitumor activity in vivo, suggesting that while the compound shows promise, further optimization is necessary for therapeutic applications .

Interaction Studies

Understanding the binding affinity of 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- to biological targets is crucial for predicting its pharmacological effects. Early findings indicate that this compound may interact with receptors involved in nucleoside signaling pathways. Such interactions could lead to modulation of cellular responses relevant to cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amineContains a butyl group and methoxybenzeneDirectly related but lacks phenylmethoxy substitution
8-(6-(4-(benzyloxy)phenyl)-benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-aminesMore complex with additional aromatic ringsMore complex structure with different functional groups
(S)-2-(1-((9H-purin-6-yl)amino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-oneContains chromene structureDifferent core structure with fluorinated phenyl group

This table illustrates how the structural features may influence the biological activity and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-[4-(phenylmethoxy)butyl]-9H-purin-6-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a purine core (e.g., 2,6-dichloro-9H-purine) with a substituted alkyl halide, such as 4-(phenylmethoxy)butyl bromide, under basic conditions. Potassium carbonate in dimethylformamide (DMF) is commonly used to facilitate nucleophilic substitution at the purine N9 position . Temperature control (e.g., 60–80°C) and inert atmospheres (nitrogen/argon) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity. Variations in solvent polarity and reaction time can significantly alter yields, with DMF favoring higher reactivity but requiring rigorous drying to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and tautomeric forms?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the alkyl chain attachment at N9 and identifying tautomeric equilibria. For example, downfield shifts in purine protons (e.g., H8) indicate alkylation, while splitting patterns resolve tautomers .
  • X-ray Crystallography : Provides definitive bond-length and angle data, distinguishing between keto-enol or amino-imino tautomeric forms .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Q. How does the phenylmethoxybutyl side chain affect solubility and biological activity?

The hydrophobic phenylmethoxy group enhances lipid solubility, improving membrane permeability in cellular assays. However, excessive hydrophobicity can reduce aqueous solubility, necessitating solvents like DMSO for in vitro studies. The butyl spacer balances flexibility and steric effects, influencing interactions with target enzymes (e.g., kinase inhibition) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

  • Dose-Response Analysis : Systematically test activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Structural Analog Comparison : Synthesize derivatives with modified side chains (e.g., shorter/longer alkyl groups) to isolate the pharmacophoric contributions of the phenylmethoxybutyl moiety .
  • Computational Modeling : Molecular dynamics simulations can predict binding affinities to targets like adenosine receptors, reconciling discrepancies between in vitro and in vivo data .

Q. How can tautomerism of the purine core impact its reactivity in nucleophilic substitution reactions?

The dominant tautomer (e.g., 6-amino vs. 6-imino) dictates electron density at reactive sites. For example, the 6-amino tautomer increases nucleophilicity at N9, favoring alkylation. Solvent polarity (e.g., DMF vs. THF) and pH (neutral to mildly basic) stabilize specific tautomers, which can be monitored via in situ IR spectroscopy .

Q. What methodologies optimize stability studies under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation products via HPLC-MS .
  • Arrhenius Kinetics : Calculate activation energy (Ea) for decomposition to predict shelf-life under storage conditions .
  • Light Sensitivity : UV-visible spectroscopy tracks photodegradation, requiring amber glassware for light-sensitive samples .

Q. How do competing reaction pathways during synthesis lead to impurities, and what purification methods are most effective?

Common impurities include:

  • N7-alkylated byproducts : Reduced by using bulky bases (e.g., DBU) that favor N9 selectivity .
  • Hydrolysis products : Controlled by anhydrous conditions and molecular sieves .
    Purification via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) achieves >95% purity. Recrystallization from ethanol/water mixtures is an alternative for large-scale batches .

Q. Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventDMF (anhydrous)65–7590–95
Temperature70°C7293
BaseK₂CO₃6888
Reaction Time12–18 hours7091

Table 2. Stability Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
pH 2, 60°CDealkylated purine7.2
pH 10, 40°COxidized side chain14.5
UV Light (254 nm)Photodimerization3.8

Properties

CAS No.

121683-05-4

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

9-(4-phenylmethoxybutyl)purin-6-amine

InChI

InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19)

InChI Key

MFSPSVOVGFGRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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